molecular formula C18H17Cl2F3N4S B1405304 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carbothioic acid (4-chloro-phenyl)-amide CAS No. 1311278-34-8

4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carbothioic acid (4-chloro-phenyl)-amide

Cat. No.: B1405304
CAS No.: 1311278-34-8
M. Wt: 449.3 g/mol
InChI Key: OAQUOORUJWHMMH-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carbothioic acid (4-chloro-phenyl)-amide is a complex organic compound that features a piperazine ring, a pyridine ring, and various functional groups including chloro, trifluoromethyl, and carbothioic acid amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carbothioic acid (4-chloro-phenyl)-amide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors like acrolein and ammonia.

    Introduction of Functional Groups: The chloro and trifluoromethyl groups are introduced via halogenation and trifluoromethylation reactions.

    Piperazine Ring Formation: The piperazine ring is formed through cyclization reactions involving ethylenediamine derivatives.

    Coupling Reactions: The final step involves coupling the pyridine and piperazine rings with the carbothioic acid (4-chloro-phenyl)-amide moiety under specific conditions such as the presence of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the pyridine ring.

    Reduction: Reduction reactions may target the nitro groups if present or other reducible functional groups.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the piperazine ring, which is a common pharmacophore.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carbothioic acid (4-chloro-phenyl)-amide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carbothioic acid (4-fluoro-phenyl)-amide
  • 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carbothioic acid (4-bromo-phenyl)-amide

Uniqueness

The uniqueness of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carbothioic acid (4-chloro-phenyl)-amide lies in its specific combination of functional groups and the resulting chemical properties. The presence of both chloro and trifluoromethyl groups can significantly influence its reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2F3N4S/c19-13-1-3-14(4-2-13)25-17(28)27-7-5-26(6-8-27)11-16-15(20)9-12(10-24-16)18(21,22)23/h1-4,9-10H,5-8,11H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQUOORUJWHMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=S)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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